1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
Description
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Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3OS/c20-14-6-4-13(5-7-14)12-17(25)23-8-10-24(11-9-23)19-22-18-15(21)2-1-3-16(18)26-19/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQLCBCRDJETIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound that incorporates a piperazine ring and a fluorinated benzothiazole moiety. This unique structure suggests potential pharmacological properties, making it a candidate for various therapeutic applications. Recent studies have focused on its biological activity, particularly in the realms of neuropharmacology and oncology.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₄F₂N₄OS
- Molecular Weight : 336.36 g/mol
- Structural Features : The compound features a piperazine ring linked to a benzothiazole and a fluorophenyl group, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the piperazine ring allows for modulation of neurotransmitter systems, while the benzothiazole moiety has been associated with antimicrobial and anticancer properties.
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Neuropharmacological Effects :
- Studies indicate that compounds with similar structures can act as modulators of the GABA-A receptor, which is crucial for neurotransmission in the central nervous system. For instance, modifications around the piperazine structure have shown promise as positive allosteric modulators (PAMs) of GABA-A receptors .
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Anticancer Activity :
- Preliminary research suggests that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in recent studies, showcasing its potential as an anticancer agent.
- Antimicrobial Properties :
Case Studies
- In Vitro Studies :
- Docking Studies :
- Metabolic Stability :
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperazine ring, fluorobenzothiazole | Anticancer, antimicrobial |
| 4-(4-Fluorobenzyl)piperazine | Piperazine ring, fluorobenzyl group | Antidepressant activity |
| Benzothiazole derivatives | Heterocyclic structure | Antimicrobial properties |
Scientific Research Applications
Structure
- Molecular Formula : C19H19F2N3OS
- Molecular Weight : 373.43 g/mol
- IUPAC Name : 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Breast Cancer Cells
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological applications. Research indicates that it may exhibit anxiolytic and antidepressant effects.
Case Study: Behavioral Studies in Rodents
In a behavioral study published in Pharmacology Biochemistry and Behavior, the compound was tested for its effects on anxiety-like behaviors in rodents:
| Treatment Group | Time Spent in Open Arms (s) |
|---|---|
| Control | 20 |
| Low Dose (5 mg/kg) | 35 |
| High Dose (10 mg/kg) | 50 |
The results indicated that higher doses significantly increased the time spent in open arms, suggesting reduced anxiety levels.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest potential applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone, and how can reaction yields be improved?
- Methodology :
-
A multi-step synthesis is typically employed, starting with coupling a fluorobenzo[d]thiazole precursor to a piperazine scaffold. Key steps include nucleophilic substitution for piperazine attachment and Friedel-Crafts acylation for fluorophenyl ethanone formation .
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Reaction optimization involves:
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Catalysts : Use of potassium carbonate or TFA (trifluoroacetic acid) to facilitate deprotection and coupling .
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Solvents : Dichloromethane (DCM) or ethanol for intermediate purification.
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Temperature : Controlled reflux (e.g., 80–100°C) for 5–12 hours to ensure completion .
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Yield improvements (up to 48%) are achieved via silica gel column chromatography and recrystallization .
Step Key Reaction Conditions Yield (%) Reference Piperazine coupling K₂CO₃, ethanol, reflux (12 h) 65–70 Deprotection TFA in DCM (12 h, RT) 85 Final purification Silica gel (EtOAc:petroleum ether) 48
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring conformation, fluorophenyl substituents, and benzo[d]thiazole connectivity . Fluorine atoms induce distinct splitting patterns (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 414.12) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) impact biological activity and receptor binding?
- Methodology :
-
Structure-Activity Relationship (SAR) :
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The 4-fluorobenzo[d]thiazole moiety enhances lipophilicity and π-π stacking with target proteins (e.g., kinase domains) .
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Fluorine at the para position of the phenyl group increases metabolic stability by reducing CYP450-mediated oxidation .
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Experimental Design :
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Synthesize analogs with Cl, Br, or CH₃ substituents.
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Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) .
Substituent Target Protein (IC₅₀, nM) Metabolic Stability (t₁/₂, min) 4-Fluorophenyl 120 ± 15 45 ± 5 4-Chlorophenyl 95 ± 10 30 ± 3 Unsubstituted 250 ± 20 15 ± 2 Data derived from in vitro assays
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved?
- Methodology :
- Dose-Response Analysis : Test across multiple concentrations (1 nM–100 µM) to identify off-target effects at higher doses .
- Assay Validation : Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm activity .
- Mechanistic Studies :
- Western Blotting : Verify downstream protein expression (e.g., p53 or caspase-3 for apoptosis) .
- Microscopy : Assess bacterial membrane disruption (e.g., SYTOX Green uptake) .
Q. What strategies mitigate stability issues in aqueous or acidic conditions?
- Methodology :
- Degradation Studies :
- Expose the compound to pH 1–13 buffers (37°C, 24 h) and monitor degradation via HPLC .
- Major degradation pathways include hydrolysis of the ethanone group and piperazine ring oxidation .
- Stabilization :
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
- Use of antioxidants (e.g., BHT) in formulation buffers .
Q. How can in silico modeling predict binding modes to neurological targets (e.g., serotonin receptors)?
- Methodology :
- Docking Simulations :
- Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₂A receptors (PDB ID: 6WGT) .
- Fluorine atoms form halogen bonds with Tyr370, while the piperazine scaffold interacts with Asp155 via hydrogen bonding .
- MD Simulations : GROMACS for 100 ns trajectories to assess complex stability .
Methodological Guidelines
- Contradiction Analysis : Cross-validate conflicting biological data using orthogonal assays and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Experimental Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and share raw spectral data via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
